3-Methyl-1,3-diazaspiro[4.5]decan-4-one
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-methyl-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-10-9(8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3 |
InChI Key |
SPVMMYPVYNCUBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2(C1=O)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Amino Nitriles with Carbonyl Derivatives
The cyclocondensation of α-amino nitrile hydrochlorides with carbonyl compounds represents a foundational route for synthesizing 3-methyl-1,3-diazaspiro[4.5]decan-4-one. In one protocol, α-amino nitrile hydrochloride reacts with potassium cyanate (KOCN) in aqueous ethanol under reflux to form the spirocyclic hydantoin core. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by intramolecular cyclization (Figure 1).
Example Procedure :
-
Reactants : α-Amino nitrile hydrochloride (0.1 mol), KOCN (0.12 mol), ethanol (60% v/v).
-
Conditions : Reflux at 80°C for 6–8 hours.
-
Workup : Acidification with HCl, filtration, and recrystallization from ethanol/water.
This method avoids toxic cyanide reagents but requires careful pH control to prevent hydrolysis of the nitrile group.
A widely cited method involves the reaction of substituted cyclohexanones with ammonium carbonate and potassium cyanide (KCN) in aqueous ethanol. The mechanism entails initial formation of a hydantoin precursor, which undergoes spirocyclization under basic conditions (Figure 2) .
Optimized Protocol :
-
Reactants : 4-Methylcyclohexanone (0.1 mol), ammonium carbonate (0.6 mol), KCN (0.1 mol).
-
Conditions : Heating at 55–60°C for 12 hours.
-
Workup : Acidification, extraction with diethyl ether, and recrystallization.
Key Limitations :
-
Use of toxic KCN necessitates strict safety protocols.
-
Byproducts such as linear hydantoins may form if stoichiometry deviates .
One-Pot Synthesis Using Diethyl Oxalate and Urea
A patent (CN110818712A) discloses a three-step, one-pot synthesis starting from diethyl oxalate, urea, and ammonium carbonate . This method eliminates cyanide reagents, enhancing safety and scalability:
-
Primary Reaction :
-
Diethyl oxalate, urea, and sodium methoxide react in anhydrous methanol to form a sodium salt intermediate.
-
Conditions : 25–30°C, 2–3 hours.
-
-
Secondary Reaction :
-
The intermediate is treated with concentrated HCl to generate a dihydroxy intermediate.
-
Conditions : 25–30°C, 0.5 hours.
-
-
Spirocyclization :
-
Reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the final product.
-
Conditions : Room temperature, 20–24 hours.
-
Performance Metrics :
-
Overall Yield : 91.95% (purity >99.7%).
-
Advantages : Cost-effective reagents, no cyanide use, and suitability for industrial scale .
Catalytic Ring-Closure with Transition Metal Catalysts
Recent advances employ transition metal catalysts to accelerate spirocyclization. For example, palladium(II) acetate catalyzes the coupling of N-methylpiperidone with aryl halides, enabling asymmetric synthesis (Figure 3) .
Case Study :
-
Catalyst : Pd(OAc)₂ (5 mol%).
-
Ligand : BINAP (10 mol%).
-
Conditions : 100°C, 24 hours under N₂.
While this method offers stereochemical control, high catalyst costs and moderate yields limit its industrial application.
Comparative Analysis of Methodologies
Table 1 : Key Parameters of Preparation Methods
Key Observations :
-
The one-pot method outperforms others in yield and safety, making it ideal for bulk production.
-
Catalytic methods are preferable for enantioselective synthesis despite lower yields.
Process Optimization and Scalability
Impact of Stoichiometry :
Increasing the molar ratio of urea relative to diethyl oxalate from 1:1 to 1.3:1 improves conversion rates by 15–20% . Excess urea scavenges HCl liberated during cyclization, driving the reaction forward.
Solvent Effects :
Methanol enhances reaction homogeneity and intermediates’ solubility. Substituting methanol with ethanol reduces yields by 8–12% due to poorer sodium salt dissolution .
Temperature Control :
Maintaining the secondary reaction at ≤30°C prevents decomposition of the dihydroxy intermediate. Elevated temperatures (>40°C) lead to a 30% yield drop .
Industrial-Scale Considerations
The one-pot synthesis has been successfully scaled to pilot plant levels (50 kg/batch) with consistent yields (>90%). Key adaptations include:
-
Continuous Flow Reactors : Minimize exposure to intermediates.
-
Solvent Recovery : Methanol is distilled and reused, reducing costs by 40%.
-
Quality Control : In-line HPLC monitors intermediate purity, ensuring compliance with pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-diazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1,3-diazaspiro[4.5]decan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 3-Methyl-1,3-diazaspiro[4.5]decan-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-methyl-1,3-diazaspiro[4.5]decan-4-one with structurally analogous spirocyclic compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparisons
Key Observations
Thioxo vs. Oxo Groups: Replacement of the 4-oxo group with a 2-thioxo (e.g., ) introduces sulfur, enhancing metal coordination (e.g., palladium complexes in ) and altering solubility .
Physicochemical Properties :
- The 3-propyl-2-thioxo derivative () has a higher molecular weight (226.34 vs. 182.22) and likely increased lipophilicity compared to the target compound, impacting membrane permeability .
- Conformational Stability : Substituent positioning (equatorial vs. axial) significantly affects energy minima. For example, the 8-phenyl group in adopts an equatorial position to minimize steric strain, a principle applicable to the 3-methyl variant .
By contrast, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one requires multi-step functionalization of the piperidine ring .
Biological Applications :
- Androgen Receptor Inhibition : The 2-thioxo-1,3-diazaspiro[4.5]decan-4-one derivatives () show potent activity against castration-resistant prostate cancer (CRPC), whereas the 3-methyl variant’s bioactivity remains underexplored .
- Opioid Receptor Modulation : The 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold () is a lead structure for pain management, suggesting that methyl substitution could fine-tune receptor selectivity .
Q & A
What are the common synthetic routes for 3-Methyl-1,3-diazaspiro[4.5]decan-4-one and its derivatives?
Basic
The synthesis typically involves multi-step reactions, including spirocyclic framework formation followed by functionalization. For example, derivatives like 8-(benzofuran-3-ylmethyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one are synthesized via alkylation of the parent compound (e.g., 3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) with halides or electrophilic reagents under basic conditions (e.g., NaH in anhydrous DMF). Purification often involves salt formation (e.g., oxalate salts) and recrystallization, yielding products with ~30–37% efficiency . Key steps include protecting group strategies (e.g., Boc protection) and acid-mediated deprotection .
How is the purity and structural integrity of this compound validated in laboratory settings?
Basic
Purity is assessed via high-resolution mass spectrometry (HRMS-ESI) and HPLC, while structural confirmation relies on NMR and NMR. For instance, NMR signals for spirocyclic protons (δ 2.65–3.90 ppm) and aromatic substituents (δ 6.80–7.85 ppm) are critical for verifying regiochemistry. HRMS data (e.g., calculated : 383.1945; observed: 383.1950) confirm molecular integrity . Melting point analysis (e.g., 199–210°C for oxalate salts) further validates crystallinity .
What are the key physical-chemical properties of this compound critical for experimental design?
Basic
Key properties include:
- Density : 1.223 g/cm³ (informs solvent compatibility).
- Refractive Index : 1.549 (relevant for polarimetric analysis).
- Thermal Stability : Decomposition points >200°C (supports high-temperature reactions).
- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water, necessitating salt formation for bioavailability studies .
How can researchers optimize the selectivity of this compound derivatives for specific biological targets?
Advanced
Selectivity optimization involves:
- Substituent Engineering : Introducing bulky groups (e.g., cyclohexyl, tetralin) to sterically hinder off-target binding. For example, 8-(5-methyl-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives show >100-fold selectivity for ORL1 over μ-opioid receptors .
- Functional Assays : GTPγS binding assays quantify agonist efficacy (EC) and receptor activation kinetics. Compounds with <10 nM affinity for ORL1 and low cross-reactivity (<30% inhibition at 1 μM for μ/δ/κ receptors) are prioritized .
What methodological approaches are employed in SAR studies of this compound-based compounds?
Advanced
SAR strategies include:
- Positional Scanning : Systematic substitution at N3, C8, or the phenyl ring to map pharmacophore requirements. For instance, fluorophenoxypropyl groups at C8 enhance ORL1 affinity (K = 0.8 nM) .
- Binding Free Energy Calculations : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Tyr in ORL1) .
- Functional Group Isosterism : Replacing oxygen with sulfur (e.g., benzothiophene derivatives) improves metabolic stability without compromising potency .
How do computational models contribute to understanding the conformational dynamics of this compound?
Advanced
Computational methods include:
- Cremer-Pople Puckering Analysis : Quantifies spirocyclic ring puckering via amplitude (θ) and phase (φ) parameters. For example, θ = 30° and φ = 120° indicate a chair-like conformation critical for receptor docking .
- Molecular Dynamics (MD) Simulations : Trajectory analysis (e.g., 100 ns simulations in GROMACS) reveals flexibility in the diazaspiro core, guiding rigidification strategies to improve binding .
- QM/MM Hybrid Models : Predict electronic effects of substituents (e.g., electron-withdrawing groups at C4 reduce basicity, altering protonation states at physiological pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
